2H-Pyran-2-one, 6-methyl-4-(1-pentynyl)-
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Overview
Description
2H-Pyran-2-one, 6-methyl-4-(1-pentynyl)- is a heterocyclic organic compound that belongs to the class of pyranones Pyranones are known for their diverse biological activities and are often used as building blocks in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran-2-one, 6-methyl-4-(1-pentynyl)- typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of pyrylium salts, which react with organometallic compounds to form the desired pyranone structure . The reaction conditions often include the use of solvents such as ethanol and catalysts like hydrochloric acid to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2H-Pyran-2-one, 6-methyl-4-(1-pentynyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reactive sites within the molecule.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine . The reaction conditions typically involve controlled temperatures and the use of solvents to dissolve the reactants and facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated or alkylated products .
Scientific Research Applications
2H-Pyran-2-one, 6-methyl-4-(1-pentynyl)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2H-Pyran-2-one, 6-methyl-4-(1-pentynyl)- involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups . The exact pathways involved can vary, but often include interactions with proteins and nucleic acids .
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-6-methyl-2H-pyran-2-one: Similar in structure but with a methoxy group instead of a pentynyl group.
6-Pentyl-2H-pyran-2-one: Similar in structure but with a pentyl group instead of a pentynyl group.
Uniqueness
2H-Pyran-2-one, 6-methyl-4-(1-pentynyl)- is unique due to its pentynyl group, which imparts distinct chemical and biological properties. This structural feature can influence its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
502624-19-3 |
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Molecular Formula |
C11H12O2 |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
6-methyl-4-pent-1-ynylpyran-2-one |
InChI |
InChI=1S/C11H12O2/c1-3-4-5-6-10-7-9(2)13-11(12)8-10/h7-8H,3-4H2,1-2H3 |
InChI Key |
QDDDNYZMIQQVID-UHFFFAOYSA-N |
Canonical SMILES |
CCCC#CC1=CC(=O)OC(=C1)C |
Origin of Product |
United States |
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